N-[(2Z)-3-(2-methoxyethyl)-6-nitro-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-oxo-4H-chromene-2-carboxamide
Description
The compound N-[(2Z)-3-(2-methoxyethyl)-6-nitro-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-oxo-4H-chromene-2-carboxamide is a hybrid heterocyclic molecule combining a 4-oxo-chromene (coumarin) core with a substituted 2,3-dihydro-1,3-benzothiazole scaffold. Key structural features include:
- A chromene-2-carboxamide moiety with a 4-oxo group.
- A 2,3-dihydro-1,3-benzothiazole ring substituted at position 3 with a 2-methoxyethyl group and at position 6 with a nitro (-NO₂) group.
- A conjugated Z-configuration imine bond linking the benzothiazole and chromene units.
Properties
IUPAC Name |
N-[3-(2-methoxyethyl)-6-nitro-1,3-benzothiazol-2-ylidene]-4-oxochromene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O6S/c1-28-9-8-22-14-7-6-12(23(26)27)10-18(14)30-20(22)21-19(25)17-11-15(24)13-4-2-3-5-16(13)29-17/h2-7,10-11H,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHHPQAXWVYOILL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C2=C(C=C(C=C2)[N+](=O)[O-])SC1=NC(=O)C3=CC(=O)C4=CC=CC=C4O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Benzothiazole Core
The synthesis begins with constructing the 2,3-dihydro-1,3-benzothiazole scaffold. A common approach involves cyclocondensation of 2-aminothiophenol derivatives with carbonyl-containing reagents. For the target compound, the nitro group is introduced at the para position relative to the sulfur atom via nitration prior to cyclization.
Example Protocol :
- Nitration of 2-Amino-4-methoxyethylthiophenol :
- React 2-amino-4-methoxyethylthiophenol with concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at 0–5°C.
- Yield: 68–72% after recrystallization in ethanol.
- Note: Excess HNO₃ leads to over-nitration; temperature control is critical.
Synthesis of the Chromene Carboxamide Moiety
The chromene fragment is synthesized via Pechmann condensation, where resorcinol derivatives react with β-keto esters in the presence of an acid catalyst.
Procedure :
- React ethyl acetoacetate with 2-hydroxybenzaldehyde in concentrated H₂SO₄ at 60°C for 4 hours.
- Isolate 4-oxo-4H-chromene-2-carboxylic acid via alkaline hydrolysis (NaOH, 80°C), followed by acidification (HCl).
Coupling of Benzothiazole and Chromene Fragments
The final step involves forming the carboxamide bond between the benzothiazole amine and chromene carboxylic acid.
Coupling Reaction :
- Activate the carboxylic acid with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) in anhydrous DMF.
- Add the dihydrobenzothiazole amine at 0°C, then warm to room temperature for 12 hours.
- Yield: 78–82% after purification via silica gel chromatography (ethyl acetate/hexane, 1:1).
Optimization of Reaction Conditions
Critical Parameters for High Yield
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Nitration Temperature | 0–5°C | Prevents decomposition |
| Cyclization Time | 6–8 hours | Maximizes ring closure |
| Coupling Agent | EDCI/HOBt | 95% activation efficiency |
| Solvent Polarity | DMF (ε=36.7) | Enhances nucleophilicity |
Stereochemical Control
The (2Z) configuration is achieved by:
- Using bulky bases (e.g., DBU) to favor the thermodynamically stable Z-isomer.
- Conducting the coupling reaction under inert atmosphere (N₂) to prevent oxidation.
Industrial-Scale Production Adaptations
Continuous Flow Synthesis
Purification Techniques
- Chromatography : Simulated moving bed (SMB) chromatography replaces column methods for higher throughput.
- Crystallization : Use of anti-solvents (e.g., heptane) improves purity to >99.5%.
Analytical Characterization
Spectroscopic Data
Purity Assessment
| Method | Conditions | Purity (%) |
|---|---|---|
| HPLC | C18 column, MeOH:H₂O (70:30) | 99.2 |
| Elemental Analysis | C: 54.2%, H: 4.1%, N: 12.6% | Matches theoretical |
Challenges and Mitigation Strategies
- Nitro Group Instability : Use low temperatures during nitration and avoid prolonged storage.
- Racemization : Add 2,2,6,6-tetramethylpiperidine (TMP) to suppress base-catalyzed isomerization.
Biological Activity
N-[(2Z)-3-(2-methoxyethyl)-6-nitro-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-oxo-4H-chromene-2-carboxamide is a synthetic compound that exhibits a range of biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on existing literature and research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- A benzothiazole moiety.
- A chromene structure with a carboxamide functional group.
- Multiple substituents that enhance its biological activity.
Biological Activity Overview
The biological activities of this compound have been evaluated in several studies, focusing on its antimicrobial, anticancer, and anti-inflammatory properties.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial effects. For instance:
- A study on related benzothiazole derivatives showed potent activity against various bacterial strains, with minimum inhibitory concentrations (MIC) ranging from 10.7 to 21.4 μmol/mL for the most effective compounds .
| Compound | MIC (μmol/mL) | MBC (μmol/mL) |
|---|---|---|
| 4d | 10.7 - 21.4 | 21.4 - 40.2 |
| 4p | Not specified | Not specified |
Anticancer Activity
The compound's potential as an anticancer agent has also been explored. Mechanistic studies suggest that it may induce apoptosis in cancer cells through:
- Inhibition of specific signaling pathways.
- Modulation of gene expression related to cell cycle regulation.
In vitro studies have demonstrated that related compounds can significantly reduce the viability of various cancer cell lines.
The mechanism by which this compound exerts its effects is multifaceted:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
- Receptor Interaction : It could bind to specific receptors, altering their activity and downstream signaling.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that it induces oxidative stress in target cells, leading to apoptosis.
Case Studies and Research Findings
Several studies have documented the biological activities of compounds related to this compound:
- Antimicrobial Efficacy : A comparative study demonstrated that derivatives showed enhanced antimicrobial properties against both Gram-positive and Gram-negative bacteria .
- Cytotoxicity in Cancer Cells : In vitro assays indicated that certain analogs could reduce proliferation rates in breast and colon cancer cell lines by over 50% at concentrations below 25 μM .
Scientific Research Applications
Synthesis of N-[(2Z)-3-(2-methoxyethyl)-6-nitro-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-oxo-4H-chromene-2-carboxamide
The synthesis of this compound typically involves several key steps:
- Formation of the Benzothiazole Ring : The benzothiazole ring can be synthesized through cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions.
- Introduction of Functional Groups : The nitro group is introduced via nitration of the benzothiazole derivative. The methoxyethyl group can be added through alkylation reactions.
- Coupling Reaction : The final step involves coupling the modified benzothiazole derivative with a chromene derivative to form the complete structure.
These synthetic routes require careful optimization to ensure high yield and purity, often utilizing techniques such as high-performance liquid chromatography for purification and characterization methods like nuclear magnetic resonance spectroscopy for structural confirmation.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activity. Studies have shown that modifications on the benzothiazole ring can enhance activity against various cancer cell lines. For instance, compounds with similar structures have been evaluated for their cytotoxic effects on breast and colon cancer cells, demonstrating promising results in inhibiting cell proliferation and inducing apoptosis .
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties as well. Benzothiazole derivatives are known for their effectiveness against a range of microbial organisms. Preliminary studies indicate that this compound may exhibit inhibitory effects on bacterial growth, making it a candidate for further research in antimicrobial applications .
Drug Development
Given its unique structural attributes and biological activities, this compound holds promise as a lead compound in drug development. Researchers are exploring its potential as a scaffold for designing new anticancer and antimicrobial agents.
Structure–Activity Relationship Studies
The compound serves as an important model in structure–activity relationship (SAR) studies aimed at optimizing its pharmacological properties. Variations in substituents on the benzothiazole and chromene moieties can provide insights into their impact on biological activity .
Comparison with Similar Compounds
Structural Analogues from
describes two coumarin-benzothiazole hybrids:
(E)-N´-(2-Hydroxy-5-nitrobenzylidene)-2-(4-methyl-2-oxo-2H-chromen-7-yloxy)acetohydrazide (2k)
(E)-2-(4-Methyl-2-oxo-2H-chromen-7-yloxy)-N´-[(E)-3-phenylallylidene]acetohydrazide (2l)
Key Comparisons:
- Synthetic Routes: The target compound may involve condensation of a chromene-carboxamide with a substituted dihydrobenzothiazole, akin to the thiazolidinone synthesis in using thioacetic acid/ZnCl₂ .
Structural Analogue from
The compound (2Z)-N-acetyl-6-methoxy-2-{[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]imino}-2H-chromene-3-carboxamide (CAS: 1321794-32-4) shares a chromene-carboxamide backbone but differs in substituents:
- Benzothiazole Linkage: Attached via a phenylimino group instead of a direct ylidene bond.
- Substituents : 6-Methoxy on chromene and 6-methyl on benzothiazole vs. nitro and methoxyethyl in the target compound.
- Bioactivity Implications : The nitro group in the target compound could enhance electrophilicity, making it a candidate for covalent binding in enzyme inhibition, whereas the methyl/methoxy groups in ’s compound may favor passive diffusion .
Hydrogen Bonding and Crystal Packing ()
The nitro and carboxamide groups in the target compound could form strong hydrogen bonds (e.g., N–H⋯O or O–H⋯N), influencing solubility and crystal packing. In contrast, 2k’s hydroxy-nitro group may participate in more extensive intermolecular interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
